2-Chlorophenazine 5-oxide

Übersicht

Beschreibung

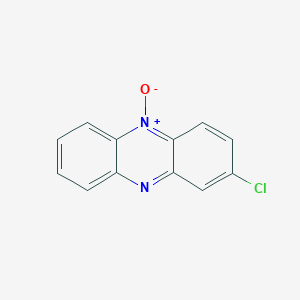

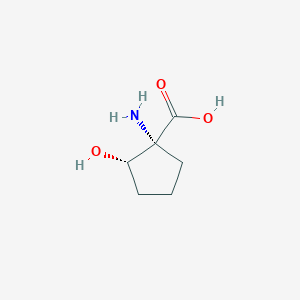

2-Chlorophenazine 5-oxide is a chemical compound with the CAS Number: 1211-09-2 and a molecular weight of 230.65 . It is a yellow to brown solid .

Molecular Structure Analysis

The IUPAC name for 2-Chlorophenazine 5-oxide is the same as its common name . The InChI code for this compound is1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H . Physical And Chemical Properties Analysis

2-Chlorophenazine 5-oxide is a yellow to brown solid . It has a molecular weight of 230.65 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis of Piperidinophenazine Derivatives : 2-Chlorophenazine 5-oxide demonstrates enhanced reactivity due to the oxide groups, facilitating the synthesis of various piperidinophenazines (Endo, Tada, & Katagiri, 1969).

- Reactivity with Thionyl Chloride and Paratoluenesulfonyl Chloride : The compound undergoes chemical reactions under certain conditions to yield chlorinated products, with varying outcomes based on the presence of different acid chlorides (Nasielski, Heilporn, Chauveheid, Poppe, & Nasielski‐Hinkens, 2010).

Environmental Applications

- Decomposition in the Presence of Iron Oxides : Studies have shown that 2-Chlorophenazine 5-oxide can be catalytically decomposed by various iron oxides, important for environmental remediation applications (Huang, Lu, & Chen, 2001).

- Supercritical Water Oxidation : Enhanced oxidation in supercritical water, facilitated by catalysts, reduces toxic byproducts, indicating potential for waste treatment and environmental decontamination (Lin and Wang, 2000).

Photocatalysis and Pollution Control

- Solar Energy Utilization : Utilization in the degradation of pollutants under solar light, suggesting applications in wastewater treatment and pollution control (Gryglik, Miller, & Ledakowicz, 2004).

- Visible Light Catalysis with Copper-Doped Titanium Dioxide : The compound is degraded efficiently under visible light when catalyzed by modified titanium dioxide, offering solutions for environmental purification (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Thermal Oxidation Studies

- Thermal Oxidation Analysis : Research on thermal oxidation in air provides insights into the decomposition processes and reaction pathways, essential for understanding its environmental impact and degradation mechanisms (Briois, Visez, Baillet, & Sawerysyn, 2006).

Catalysis and Reaction Studies

- Role in Nucleophilic Substitution Reactions : 2-Chlorophenazine 5-oxide plays a role in nucleophilic substitution reactions, highlighting its chemical versatility and utility in synthetic chemistry (Tada, 1978).

High-Temperature Reduction Studies

- Reduction by 2-Chlorophenol on Simulated Fly Ash Surface : Its reaction at high temperatures provides valuable information for industrial processes and environmental sciences (Farquar, Alderman, Poliakoff, & Dellinger, 2003).

Wastewater Treatment Applications

- Application in Electrochemical Degradation for Wastewater Treatment : The effectiveness of 2-Chlorophenazine 5-oxide in electrochemical oxidation processes offers potential for wastewater treatment technologies (Polcaro, Palmas, Renoldi, & Mascia, 1999).

Safety And Hazards

While specific safety and hazard information for 2-Chlorophenazine 5-oxide was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are also advised .

Eigenschaften

IUPAC Name |

2-chloro-5-oxidophenazin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCPNDKKVXMVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153150 | |

| Record name | Phenazine, 2-chloro-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenazine 5-oxide | |

CAS RN |

1211-09-2 | |

| Record name | 1211-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1211-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine, 2-chloro-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)